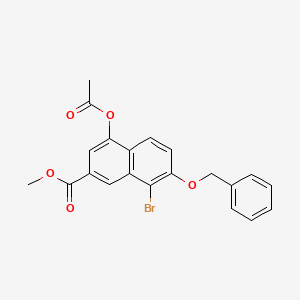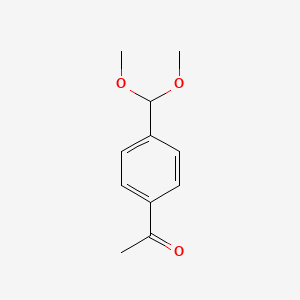![molecular formula C34H22N4 B13928596 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl CAS No. 1469997-91-8](/img/structure/B13928596.png)
3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl is a complex organic compound that belongs to the class of indole derivatives. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole
Méthodes De Préparation
The synthesis of 3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl involves complex chemical reactions. One efficient method is the catalyst-free C–N coupling reaction, which has been used to synthesize similar compounds . This method involves the use of specific catalysts like Mo(CO)6 for oxidation processes and the formation of hydroxamic acids from specific precursors in aqueous solutions at neutral pH. Another method involves the acid-catalyzed three-component reaction, demonstrating the synthesis of pyrido- and pyrimido-indoles from ethyl 2-amino-1H-indole-3-carboxylates.
Analyse Des Réactions Chimiques
3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Rh/Cu-catalyzed synthesis, which demonstrates the cleavage and formation of multiple bonds in one-pot reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of complex molecular structures.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of various natural products and bioactive compounds. In biology, it has been studied for its potential neuroprotective properties and its ability to interact with neurotransmitters and receptors in the brain. In medicine, it has shown promise as a potential candidate for the development of new sedatives and anti-anxiety agents due to its ability to modulate GABA receptors. Additionally, it has been explored for its anti-tumor, anti-viral, and anti-parasitic activities. In industry, its optical properties, such as fluorescence, make it valuable for use in bioimaging and the study of molecular interactions with DNA and other biological targets.
Mécanisme D'action
The mechanism of action of 3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, its neuroprotective potential is linked to its ability to inhibit enzymes that lead to neurodegeneration. It also interacts with GABA receptors, which play a crucial role in regulating neuronal excitability. In anti-tumor research, it interferes with DNA replication and cell cycle progression, leading to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl can be compared with other indole derivatives such as 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid . While both compounds share a similar indole backbone, 3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional stability and potential for complex molecular interactions . Other similar compounds include 2,6-bis(9-H-pyrido[2,3-b]indol-9-yl)pyridine and 9,9′,9′′-(pyridine-2,4,6-triyl)tris(9-H-pyrido[2,3-b]indole), which are synthesized through similar C–N coupling reactions .
Propriétés
Numéro CAS |
1469997-91-8 |
|---|---|
Formule moléculaire |
C34H22N4 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
9-[3-(3-pyrido[2,3-b]indol-9-ylphenyl)phenyl]pyrido[2,3-b]indole |
InChI |
InChI=1S/C34H22N4/c1-3-17-31-27(13-1)29-15-7-19-35-33(29)37(31)25-11-5-9-23(21-25)24-10-6-12-26(22-24)38-32-18-4-2-14-28(32)30-16-8-20-36-34(30)38/h1-22H |
Clé InChI |
WDYNTQPSXSXBSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=C6N=CC=C8)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)




![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)
![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)

![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)


